1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that contains a piperazine ring substituted with a 2-fluorophenylmethyl group and a 1,2,5-thiadiazol-3-yl group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the1,3,4-thiadiazole moiety have been studied extensively for their potential as anticancer agents . They are known to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Mode of Action
The bioactive properties ofthiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, these derivatives have the ability to disrupt processes related to DNA replication .
Biochemical Pathways
It’s known thatthiadiazole derivatives can disrupt processes related to DNA replication , which could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s predicted boiling point is623.0±65.0 °C and its predicted density is 1.56±0.1 g/cm3 . It is soluble in DMSO .
Result of Action
Compounds containing the1,3,4-thiadiazole moiety have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 2-fluorobenzyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a fully reduced piperazine derivative.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-[(2-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-[(2-methylphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Uniqueness
1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c14-12-4-2-1-3-11(12)10-17-5-7-18(8-6-17)13-9-15-19-16-13/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIQJTBOCCBRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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